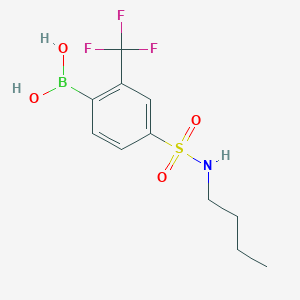

3-Chloro-5-methylsulfonylphenylboronic acid, pinacol ester; 96%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

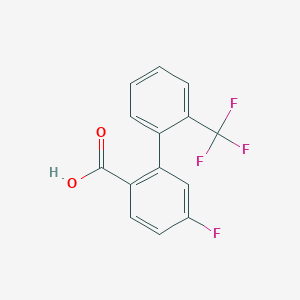

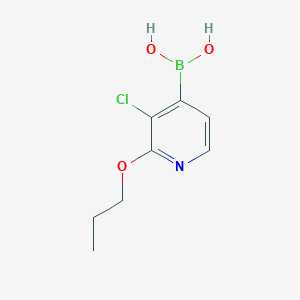

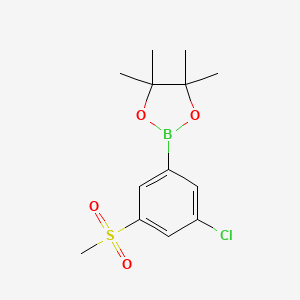

3-Chloro-5-methylsulfonylphenylboronic acid, pinacol ester is a chemical compound with the empirical formula C13H18BClO4S . It is a solid substance . The SMILES string for this compound is CC1(OB(C2=CC(Cl)=CC(S(C)(=O)=O)=C2)OC1(C)C)C .

Molecular Structure Analysis

The InChI string for this compound is1S/C13H18BClO4S/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8-11(7-9)20(5,16)17/h6-8H,1-5H3 . This provides a detailed description of the molecular structure of the compound.

Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

This compound is instrumental in the catalytic enantioselective allylic substitutions, facilitating the addition of an allenyl group and the formation of tertiary or quaternary C-C bonds. The use of commercially available allenylboronic acid pinacol ester in reactions promoted by sulfonate-bearing chiral bidentate N-heterocyclic carbene (NHC) complexes of copper exemplifies the unique ability to furnish chiral products arising from the S(N)2' mode of addition. This process generates allenyl-containing products with high yield and enantiomeric ratio, demonstrating the compound's utility in synthesizing complex organic molecules with high stereoselectivity (Jung & Hoveyda, 2012).

Role in Polymer Synthesis

The synthesis of hyperbranched polythiophene with a controlled degree of branching utilizes this compound via the catalyst-transfer Suzuki–Miyaura coupling reaction. This approach indicates the compound's applicability in creating advanced polymer structures, contributing to the development of novel materials with specific electronic properties (Segawa, Higashihara, & Ueda, 2013).

Enhancing Solubility and Stability

Research on the solubility of phenylboronic acid and its cyclic esters in organic solvents, including pinacol ester, provides essential insights into its physical properties. This knowledge is crucial for optimizing reaction conditions in synthetic applications, highlighting the compound's versatility and adaptability in various organic synthesis contexts (Leszczyński, Hofman, & Sporzyński, 2020).

Applications in Photoluminescence

An intriguing application of arylboronic esters is their phosphorescence in the solid state at room temperature, discovered serendipitously. This property opens up new avenues for using such compounds in the development of organic phosphorescent materials for optoelectronic applications, challenging the conventional understanding of phosphorescence in organic molecules (Shoji et al., 2017).

Safety and Hazards

This compound is classified as a non-combustible solid . The flash point is not applicable . In case of skin or eye contact, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists . In case of inhalation, one should move to fresh air and seek medical attention in severe cases or if symptoms persist . If ingested, one should wash out the mouth with copious amounts of water and seek medical attention .

Mécanisme D'action

Target of Action

This compound is a boronic acid derivative and is often used in research and industry. Boronic acids and their esters are known to have a wide range of targets depending on their specific structures .

Mode of Action

Boronic acids and their esters are known to interact with their targets through the boron atom, which can form reversible covalent bonds with biological molecules that contain hydroxyl groups .

Biochemical Pathways

Boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Pharmacokinetics

It’s important to note that the stability of boronic acids and their esters in biological systems is a critical factor influencing their bioavailability .

Result of Action

The ability of boronic acids and their esters to form reversible covalent bonds with biological molecules can lead to various effects depending on the specific targets and the context of use .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the pH of the environment .

Propriétés

IUPAC Name |

2-(3-chloro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO4S/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8-11(7-9)20(5,16)17/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUETUVRRZNVIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.